molecular formula C23H20N4O3 B11447281 3-[(3-methylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3-methylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11447281
M. Wt: 400.4 g/mol
InChI Key: KNAWVPGVPGFRGZ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-methylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a phenylethenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Pyrazolopyrimidine Core: : The pyrazolopyrimidine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-ketoester. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.

  • Introduction of the Phenylethenyl Group: : The phenylethenyl group can be introduced through a Heck coupling reaction. This reaction involves the coupling of a halogenated pyrazolopyrimidine derivative with styrene in the presence of a palladium catalyst and a base.

  • Carbamoylation: : The introduction of the carbamoyl group can be achieved through a reaction with an isocyanate derivative. This step is typically carried out under mild conditions, such as room temperature, in the presence of a suitable solvent.

  • Carboxylation: : The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved through the reaction of the intermediate compound with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can include halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a catalyst, nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide.

Major Products

    Oxidation: Hydroxylated derivatives, oxides.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-[(3-methylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups and structural complexity.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Pharmaceutical Research: The compound can be used in drug discovery and development to identify new drug candidates and understand their mechanisms of action.

Mechanism of Action

The mechanism of action of 3-[(3-methylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-[(3-methylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

    Pyrazolopyrimidine Derivatives: These compounds share the pyrazolopyrimidine core and may exhibit similar biological activities. Examples include pyrazolopyrimidine-based kinase inhibitors.

    Phenylethenyl Derivatives: These compounds contain the phenylethenyl group and may exhibit similar chemical reactivity. Examples include stilbene derivatives.

    Carbamoyl Derivatives: These compounds contain the carbamoyl group and may exhibit similar biological activities. Examples include carbamoyl-based drugs and inhibitors.

The uniqueness of this compound lies in its combination of functional groups and structural complexity, which can lead to unique chemical reactivity and biological activity.

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

3-[(3-methylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C23H20N4O3/c1-15-6-5-9-17(12-15)25-22(28)19-14-24-27-18(11-10-16-7-3-2-4-8-16)13-20(23(29)30)26-21(19)27/h2-14,18,26H,1H3,(H,25,28)(H,29,30)/b11-10+

InChI Key

KNAWVPGVPGFRGZ-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3NC(=CC(N3N=C2)/C=C/C4=CC=CC=C4)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C=CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.